![molecular formula C12H11N3O4S B12315916 3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid](/img/structure/B12315916.png)
3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid is a complex organic compound that features a thiazole ring, an amide linkage, and a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Amide Bond Formation: The thiazole derivative is then reacted with 3-aminobenzoic acid in the presence of a coupling agent such as diethylphosphorocyanidate (DEPC) to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
3-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The amide linkage and benzoic acid moiety contribute to the compound’s ability to bind to proteins and nucleic acids, disrupting their normal function.
類似化合物との比較
Similar Compounds
Pemetrexed: A similar compound with a pyrrolo[2,3-d]pyrimidine skeleton, used as an anticancer drug.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
3-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity
特性
分子式 |
C12H11N3O4S |
|---|---|
分子量 |
293.30 g/mol |
IUPAC名 |
3-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C12H11N3O4S/c13-12-15-10(17)8(20-12)5-9(16)14-7-3-1-2-6(4-7)11(18)19/h1-4,8H,5H2,(H,14,16)(H,18,19)(H2,13,15,17) |
InChIキー |
AYURJIQVAFAOOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC(=N)S2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid](/img/structure/B12315834.png)

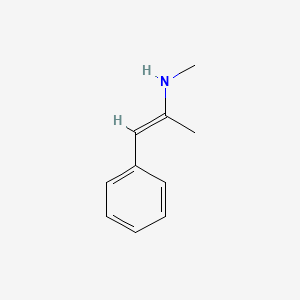

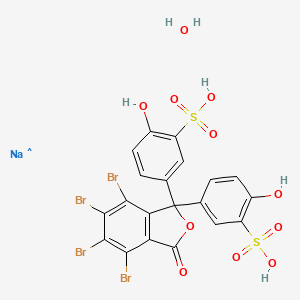
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide](/img/structure/B12315876.png)
![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12315882.png)

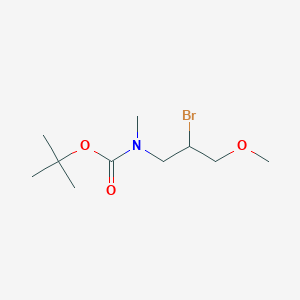
![2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide](/img/structure/B12315893.png)
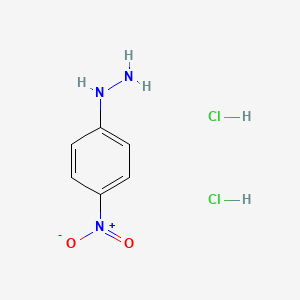
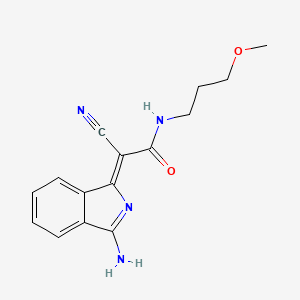
![rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans](/img/structure/B12315905.png)
![Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12315907.png)
